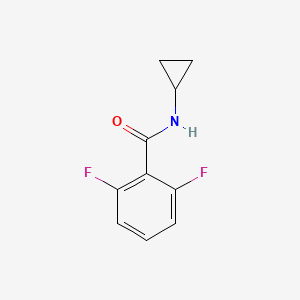

N-cyclopropyl-2,6-difluorobenzamide

説明

特性

IUPAC Name |

N-cyclopropyl-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c11-7-2-1-3-8(12)9(7)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWUVIXRLZBCCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzonitrile with cyclopropylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process can be summarized as follows:

Starting Materials: 2,6-difluorobenzonitrile and cyclopropylamine.

Reaction Conditions: The reaction is usually performed in the presence of a suitable solvent, such as methanol or ethanol, at a temperature range of 25-50°C.

Catalysts: Catalysts such as palladium or nickel may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of N-cyclopropyl-2,6-difluorobenzamide can be scaled up using continuous flow reactors and optimized reaction conditions. The use of recombinant nitrile hydratases has also been explored for the efficient conversion of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide .

化学反応の分析

Types of Reactions

N-cyclopropyl-2,6-difluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions include various substituted benzamides, cyclopropyl derivatives, and difluorinated aromatic compounds.

科学的研究の応用

N-cyclopropyl-2,6-difluorobenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Employed in the production of agrochemicals and other industrial chemicals

作用機序

The mechanism of action of N-cyclopropyl-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s difluoroaromatic ring interacts with key residues in target proteins, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

類似化合物との比較

Structural Analogues

The structural uniqueness of N-cyclopropyl-2,6-difluorobenzamide lies in its cyclopropyl-amide group. Key analogues include:

*Calculated based on molecular formula C₁₀H₈F₂N₂O.

Key Structural Insights :

- Fluorination : All listed compounds retain the 2,6-difluoro motif, which enhances binding interactions in biological targets (e.g., bacterial FtsZ proteins) .

- Amide Substituents : The cyclopropyl group in N-cyclopropyl-2,6-difluorobenzamide offers a balance between steric bulk and metabolic stability compared to bulkier groups (e.g., tert-butyl in ) or aromatic substituents (e.g., 4-chlorophenyl in diflubenzuron).

Physicochemical Properties

- Fluorination at the 2,6-positions increases resistance to oxidative degradation, a common feature across all analogues .

Q & A

Q. What are the recommended synthetic routes for N-cyclopropyl-2,6-difluorobenzamide?

A multi-step approach is typically employed:

- Start with 2,6-difluorobenzonitrile, which undergoes hydrolysis to form 2,6-difluorobenzamide (via NaOH/H₂O₂ under controlled pH and temperature) .

- Introduce the cyclopropyl group via amidation using cyclopropylamine under coupling agents (e.g., EDC/HOBt) or catalytic methods .

- Purification via column chromatography or recrystallization ensures high purity (>99%). Monitor reaction progress using TLC or HPLC.

Q. Which crystallographic methods are suitable for structural determination of N-cyclopropyl-2,6-difluorobenzamide?

Single-crystal X-ray diffraction (SC-XRD) using the SHELX system (e.g., SHELXS for solution, SHELXL for refinement) is standard. Key steps:

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Use of direct methods for phase determination and iterative refinement to resolve atomic positions .

- Validate the final structure with R-factor and residual density analysis.

Q. What in vitro assays are appropriate for initial bioactivity screening?

- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .

- Enzyme inhibition : Fluorescence-based assays targeting bacterial cell division protein FtsZ .

- Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity.

Q. How is N-cyclopropyl-2,6-difluorobenzamide characterized using spectroscopic techniques?

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -120 ppm for aromatic F), while ¹H NMR confirms cyclopropyl protons (δ 0.5–1.5 ppm) .

- IR : Stretching frequencies for amide (C=O ~1650 cm⁻¹) and C-F (1200–1100 cm⁻¹) .

- MS : High-resolution ESI-MS for molecular ion validation.

Advanced Research Questions

Q. How can synthesis be optimized to minimize side reactions (e.g., cyclopropyl ring opening)?

- Catalyst selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) for selective amidation without ring degradation .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce hydrolysis .

- Reaction monitoring : In situ IR or Raman spectroscopy tracks intermediate formation and adjusts conditions dynamically .

Q. How to resolve discrepancies in crystallographic data for derivatives (e.g., disordered fluorine atoms)?

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Complementary techniques : Pair SC-XRD with solid-state NMR (¹⁹F MAS-NMR) to validate fluorine positions .

- DFT calculations : Optimize geometry computationally and compare with experimental bond lengths/angles .

Q. What strategies enhance bioactivity in SAR studies of N-cyclopropyl-2,6-difluorobenzamide analogs?

- Substituent modification : Replace fluorine with electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability .

- Scaffold hybridization : Fuse with oxazole or pyridine moieties to target bacterial FtsZ allosteric sites .

- Computational docking : Use AutoDock Vina to predict binding affinities and guide synthesis .

Q. How to study reaction mechanisms involving N-cyclopropyl-2,6-difluorobenzamide in Pd-catalyzed C–H activation?

- In situ spectroscopy : ATR-FTIR monitors ligand exchange (e.g., Pd-peroxo to Pd-bisamidate intermediates) .

- Kinetic isotope effects (KIE) : Compare rates with deuterated substrates to identify rate-determining steps .

- NMR titration : ¹H–¹⁵N HMBC identifies ligand-substrate interactions in solution .

Q. How to address contradictions in reported biological activities across studies?

- Meta-analysis : Compare assay conditions (e.g., pH, temperature) and strain variability .

- Structural benchmarking : Cross-validate active analogs using crystallography to confirm substituent orientation .

- Dose-response reevaluation : Perform IC₅₀/EC₅₀ studies under standardized protocols to eliminate batch variability .

Methodological Notes

- Data Validation : Always cross-check crystallographic results with spectroscopic data (e.g., compare XRD bond lengths with DFT-optimized structures) .

- Biological Replicates : Use ≥3 independent experiments with positive/negative controls to ensure reproducibility .

- Synthetic Scale-Up : Pilot reactions in flow reactors improve yield consistency and reduce purification steps .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。